molecular formula C15H18N2 B3255353 1,5-Bis(pyridin-4-yl)pentane CAS No. 25382-33-6

1,5-Bis(pyridin-4-yl)pentane

Cat. No.: B3255353
CAS No.: 25382-33-6
M. Wt: 226.32 g/mol
InChI Key: PIJFGLXOHBCCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(pyridin-4-yl)pentane (CAS 25382-33-6), with the molecular formula C15H18N2 and an average mass of 226.32 g/mol , is a flexible organic ligand designed for advanced materials research. Its primary application is in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . The molecule consists of two pyridin-4-yl rings separated by a pentane chain, and this flexibility allows the ligand to adopt various conformations (such as gaaa and aaag ) when coordinating to metal centers, enabling the formation of diverse network topologies . For instance, it is known to form layered coordination polymers with squashed 4 4 nets with metal ions like Cd 2+ , where it acts as a bridging unit to create infinite cationic sheets . The pentyl chain provides sufficient length and flexibility to create significant inter-metal distances, with documented Cd···Cd separations of approximately 14.4 to 14.8 Å through the ligand . This compound is for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(5-pyridin-4-ylpentyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h6-13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJFGLXOHBCCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Bis(pyridin-4-yl)pentane can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 4-bromopyridine with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,5-Bis(pyridin-4-yl)pentane can undergo various chemical reactions, including:

    Oxidation: The pyridine rings can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The compound can be reduced using hydrogenation techniques, potentially affecting the pyridine rings or the pentane backbone.

    Substitution: The pyridine rings can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 1,5-Bis(pyridin-4-yl)pentane is as a ligand in coordination chemistry. It forms stable complexes with various metal ions, enabling the study of metal-ligand interactions. These complexes can exhibit unique catalytic properties and are essential for developing new catalysts in organic synthesis .

Case Study:
A layered coordination polymer was synthesized using cadmium ions and this compound as linkers. This polymer exhibited a unique structure characterized by interpenetrated networks and hydrogen bonding interactions, which may influence its stability and reactivity .

Metal Ion Complex Type Structural Features
Cadmium (Cd)Layered PolymerInterconnected networks with hydrogen bonds
Cobalt (Co)Nitrate ComplexDistorted octahedral geometry with nitrate ligands

Materials Science

In materials science, this compound is utilized in the synthesis of novel materials such as metal-organic frameworks (MOFs) and polymers. Its ability to act as a bifunctional ligand allows for the construction of complex architectures that can be tailored for specific applications, including gas storage and separation .

Applications in MOFs:
The compound has been studied for its potential to create flexible frameworks that can adapt to changes in temperature or pressure, making them suitable for gas adsorption applications.

Biological and Medicinal Chemistry

While specific biological applications are still under exploration, pyridine derivatives like this compound are often investigated for their pharmacological activities. The structural features of pyridine compounds suggest potential roles in drug design and development due to their ability to interact with biological targets.

Potential Pharmacological Activities:

  • Antimicrobial properties
  • Anticancer activities
  • Role as enzyme inhibitors

Mechanism of Action

The mechanism of action of 1,5-Bis(pyridin-4-yl)pentane largely depends on its role as a ligand in coordination chemistry. The pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, potentially catalyzing processes or altering the properties of the materials they are part of.

Comparison with Similar Compounds

Table 1: Key Structural and Property Differences

Compound Name Backbone Substituents Molecular Weight (g/mol) Key Properties
This compound Pentane Pyridin-4-yl 226.32 Flexible, N-donor sites, moderate polarity
1,5-Bis(diphenylphosphino)pentane Pentane Diphenylphosphino 440.5 P-donor sites, air-sensitive, catalytic ligand
1,2-Bis(4-pyridyl)acetylene Acetylene Pyridin-4-yl 180.21 Rigid, linear, π-conjugated backbone
1,5-Bis(4-chlorophenyl)pentane-1,5-dione Pentane 4-Chlorophenyl, dione 393.25 Electrophilic carbonyl groups, halogenated

Key Observations:

  • Backbone Flexibility: The pentane chain in this compound allows conformational flexibility, unlike the rigid acetylene backbone in 1,2-Bis(4-pyridyl)acetylene . This flexibility enhances its utility in forming adaptable coordination networks.
  • Substituent Effects: Pyridin-4-yl groups act as stronger N-donor ligands compared to diphenylphosphino groups (P-donors), which are more suited for transition-metal catalysis (e.g., palladium or nickel complexes) .
  • Electronic Properties: The absence of electron-withdrawing groups (e.g., chlorine in 1,5-Bis(4-chlorophenyl)pentane-1,5-dione ) in this compound results in higher electron density at the nitrogen sites, favoring metal coordination over electrophilic reactivity.

Table 2: Application Profiles

Compound Name Primary Applications Reference Compounds
This compound MOFs, supramolecular chemistry 1,2-Bis(4-pyridyl)acetylene
1,5-Bis(diphenylphosphino)pentane Homogeneous catalysis (e.g., cross-coupling)
1,5-Bis(4-nitrophenoxy)pentane Polymer precursors, nitroaromatic chemistry

Key Insights:

  • Coordination Chemistry: Pyridyl-terminated compounds like this compound are pivotal in designing MOFs due to their ability to bridge metal centers, as seen in related pyridyl-acetylene systems .
  • Catalysis: Phosphino-substituted analogs (e.g., 1,5-Bis(diphenylphosphino)pentane) excel in catalytic applications, such as stabilizing metal complexes in cross-coupling reactions .
  • Thermal and Chemical Stability: Compounds with nitro or halogen substituents (e.g., 1,5-Bis(4-nitrophenoxy)pentane ) exhibit higher thermal stability but reduced solubility compared to pyridyl derivatives.

Research Findings and Gaps

  • Structural Studies: Crystallographic data for this compound remain scarce, though techniques like SHELX refinement (used in related crystallography studies ) could elucidate its conformation.
  • Synthesis Pathways: Evidence gaps exist regarding its synthetic routes, though analogous compounds suggest possible strategies like Sonogashira coupling for pyridyl-acetylenes or Grignard reactions for pentane backbones.
  • Emerging Applications: Potential uses in photoluminescent materials or drug delivery systems warrant further investigation, leveraging the compound’s tunable coordination properties.

Biological Activity

Overview

1,5-Bis(pyridin-4-yl)pentane is a compound of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and biological activities. This compound consists of a pentane backbone with two pyridine rings attached at the 1 and 5 positions, which may facilitate various interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2\text{C}_{15}\text{H}_{18}\text{N}_2

Synthesis and Properties

Synthesis of this compound typically involves the coupling of pyridine derivatives through various methods such as reductive amination or palladium-catalyzed cross-coupling reactions. The resulting compound exhibits properties that make it suitable for coordination with metal ions, enhancing its potential biological applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In one study, the compound demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals has been extensively studied. These complexes exhibit enhanced biological activities compared to the free ligand. For example, cadmium complexes formed with this ligand have shown promising results in targeting specific biomolecular pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of this compound against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.
  • Cancer Research : Another research project focused on the anticancer properties of this compound, demonstrating its ability to inhibit tumor growth in xenograft models, further supporting its therapeutic potential.
  • Coordination Polymers : Research into coordination polymers involving this compound indicated that these materials could be utilized in drug delivery systems due to their tunable properties and ability to encapsulate therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1,5-Bis(pyridin-4-yl)pentane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of bis-pyridinyl compounds typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine derivatives and a pentane-based linker. For example, analogous bis-phosphine compounds (e.g., 1,5-Bis(diphenylphosphino)pentane) are synthesized via nucleophilic substitution or metal-catalyzed coupling . Optimize reaction conditions by varying catalysts (e.g., Pd(PPh₃)₄), solvent polarity (THF vs. DMF), and temperature (80–120°C). Monitor purity via TLC and characterize intermediates using 1H^1H-NMR (δ 7.2–8.5 ppm for pyridinyl protons) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic pyridinyl protons (δ 7.2–8.5 ppm) and aliphatic pentane chain (δ 1.2–2.1 ppm). 31P^{31}P-NMR is irrelevant here but critical for phosphine analogs .
  • FT-IR : Identify C–N stretching (∼1220 cm⁻¹) and aromatic C–H bending (∼800 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (expected m/z ∼299 for C₁₉H₂₂N₂) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture or light, which can degrade pyridinyl groups. For analogs like 1,5-Bis(diphenylphosphino)pentane, decomposition occurs above 47°C .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The pentane linker allows variable bite angles (∼120–180°), affecting metal-ligand bond strength. For example, in Pd(II) complexes, shorter linkers favor chelation, while longer chains (e.g., pentane) may form macrocyclic structures. Use X-ray crystallography (via SHELXL ) to resolve coordination geometry. Compare stability constants via potentiometric titrations in acetonitrile/water .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO/LUMO energies. Pyridinyl groups exhibit strong electron-withdrawing effects, reducing HOMO energy by ∼1.5 eV compared to benzene analogs .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO) using AMBER to study conformational changes .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer : Conflicting solubility reports (e.g., in ethanol vs. DMF) may arise from impurities or hydration states. Perform:
  • Gravimetric Analysis : Measure solubility at 25°C using saturated solutions filtered through 0.22 µm membranes.
  • Karl Fischer Titration : Quantify water content (<0.1% for anhydrous samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Bis(pyridin-4-yl)pentane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,5-Bis(pyridin-4-yl)pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.